噻唑

描述

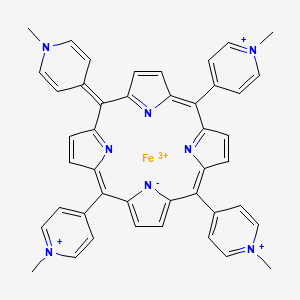

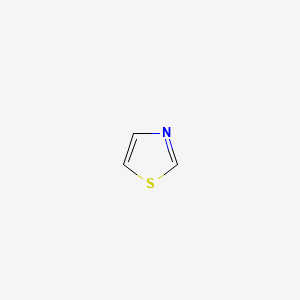

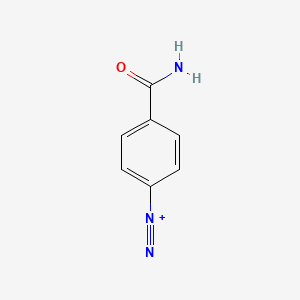

Thiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. It is an essential building block in various bioactive molecules, pharmaceuticals, and natural products. Thiazole derivatives exhibit diverse biological activities, making them a subject of significant interest in medicinal chemistry and drug discovery .

Synthesis Analysis

The synthesis of thiazole compounds involves several methods, including Hantzsch synthesis , Knorr synthesis , and thioamides condensation . These approaches allow the construction of the thiazole ring by incorporating sulfur and nitrogen atoms. Researchers have developed efficient synthetic routes to access thiazole derivatives with specific substitution patterns .

Molecular Structure Analysis

The molecular structure of thiazole consists of a five-membered ring, where the nitrogen and sulfur atoms are adjacent. The aromaticity of the thiazole ring contributes to its stability and reactivity. The position of substituents on the ring significantly influences the compound’s properties and biological activity .

Chemical Reactions Analysis

Thiazole compounds participate in various chemical reactions, including oxidation , reduction , alkylation , and acylation . Functionalization at different positions of the thiazole ring leads to the synthesis of diverse derivatives. Researchers explore these reactions to modify thiazole-based molecules for specific applications .

科学研究应用

Pharmaceutical Applications

Thiazole and its derivatives are prominent in medicinal chemistry due to their wide range of therapeutic properties. They are found in several pharmaceuticals, including:

- Antimicrobial Agents : Sulfathiazole is a short-acting sulfa drug with significant antimicrobial properties .

- Antiretroviral Drugs : Ritonavir, used in HIV/AIDS treatment, contains thiazole as part of its structure .

- Anticancer Agents : Tiazofurin is a notable thiazole-based drug used in cancer treatment .

- Antidiabetic and Anti-inflammatory : Thiazole derivatives are used in drugs to treat diabetes and inflammation .

Agricultural Chemistry

In agriculture, thiazoles are used as:

- Agrochemicals : They play a role in the synthesis of pesticides and herbicides, contributing to crop protection .

Industrial Applications

Thiazoles are utilized in various industrial processes, such as:

- Rubber Vulcanization : They serve as accelerators in the vulcanization process of rubber, enhancing its durability .

- Photographic Sensitizers : Thiazole compounds are used in photography for their light-sensitive properties .

Material Science

Thiazole derivatives are integral in the development of materials with unique properties, including:

- Liquid Crystals : They are used in the production of liquid crystal displays (LCDs) for electronic devices .

- Light-Emitting Diodes (LEDs) : Thiazoles contribute to the mass manufacture of LEDs, which are used in energy-efficient lighting .

Cosmetic Industry

In cosmetics, thiazoles find applications as:

- Sunscreens : Certain thiazole compounds are added to sunscreens for their ability to absorb ultraviolet (UV) light .

Catalysis and Synthesis

Thiazoles are also significant in chemical synthesis and catalysis:

属性

IUPAC Name |

1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NS/c1-2-5-3-4-1/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWLAAWBMGSTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NS | |

| Record name | THIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059776 | |

| Record name | Thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiazole appears as colorless or pale yellow liquid with a foul odor. (NTP, 1992), Colorless or light yellow liquid with a foul characteristic odor; [Merck Index] Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS], Liquid, Colourless to pale yellow liquid; green, sweet, nutty, tomatoe note | |

| Record name | THIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Thiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/965/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

242.2 °F at 760 mmHg (NTP, 1992), 115.00 to 118.00 °C. @ 760.00 mm Hg | |

| Record name | THIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (NTP, 1992), Slightly soluble in water; Soluble in ether, Miscible at room temperature (in ethanol) | |

| Record name | THIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/965/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1998 (NTP, 1992) - Denser than water; will sink, 1.198-1.202 | |

| Record name | THIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/965/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Thiazole | |

CAS RN |

288-47-1 | |

| Record name | THIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320RCW8PEF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of thiazole?

A1: The molecular formula of thiazole is C3H3NS, and its molecular weight is 85.13 g/mol.

Q2: What spectroscopic data is available for characterizing thiazole derivatives?

A2: Commonly employed techniques include 1H NMR, 13C NMR, IR, and mass spectrometry. [, , , , ] For instance, 1H NMR analysis helped to determine the presence of hydrogen bonding in ortho-substituted aminophenyl benzothiazoles. []

Q3: How does the incorporation of a thiazole ring influence the conformational flexibility of organic semiconducting materials?

A3: Studies on benzothiazole-fluorene based materials indicate that the thiazole ring, in conjunction with the inherent flexibility of the fluorene unit and alkyl side chains, can contribute to significant conformational flexibility. This flexibility can lead to polymorphism, influencing the material's packing characteristics and π-π interactions. []

Q4: What is the impact of replacing thiophene with thiazole units on the HOMO and LUMO energy levels of organic semiconductors?

A4: Theoretical studies using Density Functional Theory (DFT) reveal that replacing thiophene units with thiazole units generally lowers both the HOMO and LUMO energy levels in organic semiconductors. This effect is also observed when substituting furan units with oxazole counterparts. []

Q5: What is the mechanism of action of zinc thiazole against Xanthomonas oryzae pv. oryzae?

A5: While the precise mechanism is not fully elucidated within the provided research, zinc thiazole exhibits strong antibacterial activity against Xanthomonas. It has been suggested as a promising bactericide for bacterial leaf blight (BLB) control in rice. [, ]

Q6: Are there concerns about the development of resistance to zinc thiazole in Xanthomonas oryzae pv. oryzae?

A6: Laboratory studies have shown that while zinc thiazole-resistant mutants of Xanthomonas oryzae pv. oryzae can be generated, their resistance tends to decrease over successive generations without bactericide exposure. []

Q7: What are the potential applications of thiazole derivatives in medicinal chemistry?

A7: Thiazole derivatives have demonstrated diverse pharmacological activities, making them attractive targets for drug discovery. They have shown promise as anticancer [], antibacterial [, ], antifungal [], anti-inflammatory [], and anti-tuberculosis [] agents. [6, 16, 23-25]

Q8: How does the presence of a thiazole ring in 5-lipoxygenase inhibitors influence their activity and chiral recognition?

A8: Research on (methoxyalkyl)thiazoles, exemplified by ZM-211965 (compound 7 in the referenced study []), revealed that the (S)-enantiomer exhibits significantly higher potency than the (R)-enantiomer against 5-lipoxygenase. Conformational analysis suggests that the thiazole ring plays a crucial role in this enantioselectivity and the active conformation of these inhibitors. []

Q9: Can you provide an example of a successful application of a thiazole derivative as a drug?

A9: While the provided research doesn't delve into specific drug approvals, it highlights several thiazole-containing drugs currently used clinically. Examples include pramipexole for Parkinson's disease, the antiplatelet drug ticlopidine, and the antifungal drug sulfathiazole. []

Q10: What are some common synthetic strategies for preparing thiazole derivatives?

A10: The Hantzsch thiazole synthesis is a widely used method involving the reaction of α-halocarbonyl compounds with thiourea or thioamides. [, ] Other approaches include the reaction of potassium cyanocarbonimidodithioate with activated nitriles or esters followed by cyclization. []

Q11: How can the thiazole ring be further functionalized for the development of new compounds?

A11: Several methods allow for the regioselective functionalization of the thiazole ring. These include palladium-catalyzed C–H arylation reactions, which can be enhanced by microwave irradiation. This approach has led to thiazole derivatives with increased σ1 receptor affinity. []

Q12: How does the position of an aryl group on the thiazole core affect its biological activity?

A12: Studies on thiazole analogs of spirocyclic thiophenes showed that introducing a 4-tolyl moiety at the C4 or C5 position of the thiazole core significantly impacted σ1 receptor affinity. Notably, both regioisomers displayed similar affinities, possibly due to the rapid rotation around the piperidine-thiazole bond. []

Q13: How does the introduction of a carborane cage influence the properties and potential applications of benzothiazole derivatives?

A13: Replacing the phenyl ring in 2-(4-aminophenyl)benzothiazole with a m-carborane cage resulted in analogues with increased hydrophobicity. These modified compounds, radiolabeled with carbon-11, offer potential as new radiotracers for in vitro and in vivo studies. []

Q14: What is the significance of using a ball mill for the synthesis of zinc thiazole?

A14: Research indicates that zinc thiazole, a promising fungicide, can be synthesized efficiently and with reduced waste using a ball mill. This method, involving the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole and zinc acetate dihydrate, offers a greener alternative to traditional synthetic routes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester](/img/structure/B1198536.png)

![2,3-dihydronaphtho[1,8-bc][1,5]thiazocin-4(5H)-one](/img/structure/B1198541.png)

![[(1R,4aR,5S,6R,8S,8aR)-8-acetyloxy-8a-(acetyloxymethyl)-5,6-dimethyl-4-oxo-5-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,4a,6,7,8-hexahydronaphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate](/img/structure/B1198553.png)